molecular formula C9H9Br2NO2 B1378322 Methyl 3-amino-2,6-dibromo-4-methylbenzoate CAS No. 1352397-65-9

Methyl 3-amino-2,6-dibromo-4-methylbenzoate

Cat. No.: B1378322
CAS No.: 1352397-65-9
M. Wt: 322.98 g/mol
InChI Key: YGAOHYSTOURSEQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . It is characterized by the presence of amino, dibromo, and methyl ester functional groups on a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-dibromo-4-methylbenzoate typically involves the bromination of methyl 3-amino-4-methylbenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-dibromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Nitro Derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Methyl 3-amino-2,6-dibromo-4-methylbenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dibromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-amino-2,6-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOHYSTOURSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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